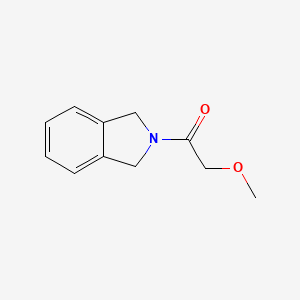

1-(Isoindolin-2-yl)-2-methoxyethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)-2-methoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-8-11(13)12-6-9-4-2-3-5-10(9)7-12/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLSSIAVMWZICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Isoindolin 2 Yl 2 Methoxyethanone

Green Chemistry Principles and Sustainable Approaches in the Synthesis of 1-(Isoindolin-2-yl)-2-methoxyethanone

Atom Economy and Waste Minimization in Synthesis

The concept of atom economy, a cornerstone of green chemistry, is crucial in evaluating the efficiency of a synthetic route. It measures the proportion of reactant atoms that are incorporated into the desired product. High atom economy indicates a more sustainable process with minimal waste generation.

In the context of synthesizing isoindolinone-containing structures, multicomponent reactions (MCRs) are often highlighted for their inherent atom economy. nih.govresearchgate.net The Ugi four-component reaction (Ugi-4CR), for instance, is a powerful tool for constructing complex molecules like isoindolin-2-yl-acetamides in a single step, thereby maximizing the incorporation of atoms from the starting materials into the final product. nih.govresearchgate.net

A divergent synthesis approach starting from a common intermediate derived from an Ugi-4CR can lead to different bioactive scaffolds, such as isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides. nih.gov This strategy is advantageous for creating molecular diversity while maintaining high atom economy. nih.gov The synthesis of isoindolin-2-yl-acetamides through an ammonia-Ugi-4CR followed by a copper(I)-catalyzed annulation sequence demonstrates good yields and is considered an atom-economical process. nih.gov

The following table illustrates the yields of various substituted isoindolin-2-yl-acetamides synthesized through such a sequence, reflecting the efficiency of this methodology.

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | H | H | 4-MeO-Ph | 5a | 81 |

| 2 | H | H | 4-F-Ph | 5b | 77 |

| 3 | H | H | 4-Cl-Ph | 5c | 85 |

| 4 | H | H | 4-Br-Ph | 5d | 88 |

| 5 | H | H | 3-MeO-Ph | 5e | 73 |

| 6 | H | H | 2-Thienyl | 5f | 69 |

| 7 | H | H | Cyclohexyl | 5g | 75 |

| 8 | H | Me | Ph | 5h | 78 |

| 9 | H | Me | 4-MeO-Ph | 5i | 83 |

| 10 | 4-Br | H | Ph | 5j | 93 |

| 11 | 4-Br | H | 4-MeO-Ph | 5k | 89 |

| 12 | 4-Br | H | 4-F-Ph | 5l | 86 |

| 13 | 4-Br | H | 2-Thienyl | 5m | 72 |

| 14 | 4-Br | H | Cyclohexyl | 5n | 80 |

This table presents data on the synthesis of various isoindolin-2-yl-acetamide derivatives, showcasing the yields achieved through a multicomponent reaction strategy.

Waste minimization in these syntheses is further achieved by employing catalytic processes and avoiding stoichiometric reagents that are not incorporated into the final product. For example, the use of copper(I) as a catalyst in the annulation step is a key feature of a green synthetic approach. nih.gov

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for large-scale production. This methodology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. The benefits include improved safety, higher yields, and greater consistency.

While specific applications of flow chemistry for the synthesis of this compound are not detailed in the available literature, the principles of flow chemistry are widely applied to the synthesis of heterocyclic compounds. For instance, continuous processes have been developed for the large-scale asymmetric manufacture of related pharmaceutical intermediates. researchgate.net

The application of flow chemistry can be particularly beneficial for reactions that are exothermic or involve hazardous reagents, as the small reaction volume at any given time minimizes risks. Furthermore, the integration of in-line purification and analysis techniques can lead to a fully automated and highly efficient manufacturing process.

Catalytic reactions, such as those employing quinidine (B1679956) or quinine (B1679958) derivatives, are also amenable to flow chemistry setups. buchler-gmbh.combuchler-gmbh.com Immobilized catalysts can be used in packed-bed reactors, allowing for easy separation of the catalyst from the product stream and enabling catalyst recycling, which further enhances the sustainability of the process.

Exploration of Chemical Reactivity and Mechanistic Pathways of 1 Isoindolin 2 Yl 2 Methoxyethanone

Electrophilic and Nucleophilic Reactivity Profiles of the Isoindolin-2-yl and Methoxyethanone Moieties

The isoindolin-2-yl moiety, specifically the isoindolinone ring system, possesses both nucleophilic and electrophilic characteristics. The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group, which generally reduces its nucleophilicity compared to a simple secondary amine. However, the isoindolinone ring can still act as a nucleophile under certain conditions. For instance, activated 3-substituted isoindolinones have been shown to be effective nucleophiles in Michael additions to electron-deficient olefins when catalyzed by a base like potassium carbonate. figshare.com

Conversely, the C3 position of the isoindolinone ring can be rendered electrophilic. One strategy to achieve this is through an "umpolung" or reversal of polarity. Protonation of the isoindole precursor at the C1 position can generate an isoindolium ion, making the C3 position susceptible to attack by nucleophiles. nih.gov This approach has been utilized in one-pot syntheses of polycyclic isoindolines. nih.gov Additionally, the carbonyl group within the isoindolinone ring is an electrophilic center, susceptible to attack by strong nucleophiles, although this is less common than reactions involving substituents on the ring.

A summary of the potential reactive sites is presented in the table below.

| Moiety | Potential Reactive Site | Type of Reactivity | Influencing Factors |

| Isoindolin-2-yl | Nitrogen Atom | Nucleophilic | Reduced by resonance with the carbonyl and the N-acyl group. |

| C3 Position | Electrophilic | Can be induced by protonation (umpolung) or with appropriate leaving groups. | |

| Carbonyl Carbon (C1) | Electrophilic | Susceptible to attack by strong nucleophiles. | |

| Methoxyethanone | Carbonyl Carbon | Electrophilic | A primary site for nucleophilic attack. |

| α-Methylene Protons | Acidic (Pro-nucleophilic) | Deprotonation forms a nucleophilic enolate. |

Radical and Photochemical Transformations Involving the Compound

The N-acyl side chain also introduces possibilities for radical and photochemical reactions. The carbonyl group can undergo photochemical reactions such as Norrish Type I and Type II cleavages upon UV irradiation, although the efficiency of these processes would depend on the specific substitution and reaction conditions. The α-protons on the methylene (B1212753) group of the methoxyethanone moiety could be susceptible to hydrogen atom abstraction by photochemically generated radicals, leading to the formation of a carbon-centered radical.

Potential radical and photochemical transformations are summarized below.

| Reaction Type | Potential Site of Reaction | Plausible Transformation |

| Radical Addition | Aromatic ring of the isoindolinone | Addition of radicals to the benzene (B151609) ring. |

| C3 position of the isoindolinone | Radical substitution or addition reactions. | |

| α-Methylene of the methoxyethanone | Hydrogen atom abstraction followed by further reactions of the resulting radical. | |

| Photochemical Reaction | Carbonyl group of the methoxyethanone | Norrish Type I or II cleavage. |

| Isoindolinone core | Can be involved in photoredox catalytic cycles for synthesis or functionalization. organic-chemistry.org |

Reaction Mechanism Elucidation via Kinetic and Advanced Spectroscopic Studies

Due to the lack of specific research on 1-(Isoindolin-2-yl)-2-methoxyethanone, this section will outline the potential methodologies for elucidating its reaction mechanisms based on studies of related compounds.

Kinetic studies would be invaluable in understanding the reaction rates and the factors that influence them. For instance, by systematically varying the concentrations of reactants and catalysts, the order of the reaction with respect to each component could be determined, providing insights into the rate-determining step. For a hypothetical base-catalyzed enolate formation from the methoxyethanone moiety, kinetic studies could help to quantify the acidity of the α-protons and the efficiency of different bases.

Advanced spectroscopic techniques are crucial for identifying transient intermediates and characterizing reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR monitoring of a reaction could allow for the direct observation of intermediates and the measurement of reaction kinetics. For example, the formation of an enolate could be detected by changes in the chemical shifts of the α-protons. semanticscholar.org

Infrared (IR) Spectroscopy: Real-time IR spectroscopy can be used to follow the disappearance of starting materials and the appearance of products by monitoring the characteristic vibrational frequencies of functional groups, such as the carbonyl stretches. semanticscholar.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in a reaction mixture. semanticscholar.org

X-ray Crystallography: When stable products or intermediates can be isolated as single crystals, X-ray crystallography provides unambiguous structural information, which is vital for confirming reaction outcomes. researchgate.net

The table below summarizes the application of these techniques to the study of this compound's reactivity.

| Technique | Application | Expected Information |

| Kinetic Studies | Determining reaction rates, orders, and activation parameters. | Insights into the rate-determining step and the composition of the transition state. |

| NMR Spectroscopy | In-situ reaction monitoring, structural elucidation of products and intermediates. semanticscholar.org | Real-time observation of species in solution, confirmation of molecular structure. |

| IR Spectroscopy | Monitoring the progress of reactions involving changes in functional groups. semanticscholar.org | Information on the conversion of reactants to products. |

| Mass Spectrometry | Identification of intermediates and products. semanticscholar.org | Molecular weight and fragmentation patterns of species in the reaction mixture. |

| X-ray Crystallography | Definitive structural determination of crystalline solids. researchgate.net | Precise bond lengths, bond angles, and stereochemistry. |

Transition State Analysis and Reaction Energetics from a Theoretical Perspective

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for investigating reaction mechanisms, transition states, and the energetics of chemical reactions involving isoindolinone derivatives. semanticscholar.org Such studies can provide detailed insights into the electronic structure of reactants, intermediates, and products, as well as the energy barriers associated with different reaction pathways.

For this compound, theoretical calculations could be employed to:

Model Reaction Pathways: Different potential reaction mechanisms, such as nucleophilic attack at the carbonyl centers or enolate formation and subsequent reactions, can be modeled to determine the most energetically favorable pathway.

Characterize Transition States: The geometry and energy of transition states can be calculated, providing a theoretical picture of the highest-energy point along the reaction coordinate. This information is crucial for understanding the factors that control the reaction rate and selectivity. researchgate.net

Predict Reactivity: Molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and atomic charges can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. semanticscholar.org

Computational studies on related isoindolinone syntheses have successfully elucidated the origins of reactivity and selectivity, demonstrating the utility of these theoretical approaches. researchgate.net

The following table outlines the potential applications of theoretical methods in studying the reactivity of this compound.

| Theoretical Method | Application | Information Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and reaction energetics. semanticscholar.org | Prediction of reactivity, elucidation of reaction mechanisms, and characterization of transition states. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in solution. | Insights into conformational preferences and solvent effects on reactivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and interactions. | Detailed understanding of the nature of bonding in reactants, intermediates, and transition states. |

Derivatization Strategies and Analogue Design Utilizing the 1 Isoindolin 2 Yl 2 Methoxyethanone Scaffold

Functionalization of the Isoindoline (B1297411) Core for Academic Exploration

The isoindoline core of 1-(Isoindolin-2-yl)-2-methoxyethanone serves as a versatile platform for introducing chemical diversity. The aromatic ring and the saturated five-membered ring present distinct opportunities for functionalization, enabling a systematic investigation of how structural modifications influence molecular properties.

Substituent Effects on Reactivity and Electronic Structure

The introduction of substituents onto the benzene (B151609) ring of the isoindoline nucleus significantly alters the electronic environment of the entire molecule. This, in turn, influences its reactivity in various chemical transformations. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed at positions 4, 5, 6, and 7 to modulate the electron density of the aromatic system and the nitrogen atom.

For instance, nitration of the aromatic ring, a common electrophilic aromatic substitution, is directed by the nature of the existing substituents. The amide group of the isoindoline is an ortho-, para-director, though its influence is modulated by the methoxyethanone group. The reactivity of the benzylic C-H bonds at positions 1 and 3 is also susceptible to these electronic effects. Electron-withdrawing groups can increase the acidity of these protons, facilitating deprotonation and subsequent functionalization.

A summary of expected substituent effects on the isoindoline core's reactivity is presented below:

| Substituent Type at Position 5 | Expected Effect on Electrophilic Aromatic Substitution | Expected Effect on Benzylic C-H Acidity |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increased reaction rate, ortho/para-directing | Decreased acidity |

| Halogen (e.g., -Cl, -Br) | Decreased reaction rate, ortho/para-directing | Slightly increased acidity |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decreased reaction rate, meta-directing | Significantly increased acidity |

These electronic perturbations can be quantitatively correlated with reactivity through Hammett plots, providing a deeper understanding of the structure-reactivity relationships.

Stereoselective Derivatization Approaches

The development of stereoselective methods for the derivatization of the isoindoline core is crucial for exploring the three-dimensional chemical space. The prochiral C1 and C3 positions of the isoindoline ring are primary targets for asymmetric synthesis. Chiral auxiliaries or catalysts can be employed to achieve facial selectivity during the introduction of substituents at these positions.

One notable approach involves the use of chiral N-acyliminium ions generated from the isoindoline scaffold. These intermediates can react with a variety of nucleophiles in a stereocontrolled manner. The stereochemical outcome is often dictated by the steric hindrance imposed by the chiral auxiliary or the catalyst's chiral environment.

Furthermore, the existing stereocenter in a chiral precursor can direct the stereochemistry of subsequent modifications, a concept known as substrate-controlled stereoselection. This is particularly relevant when starting from enantiopure isoindoline derivatives.

Modification of the Methoxyethanone Moiety

The methoxyethanone side chain offers additional avenues for structural diversification. The methoxy (B1213986) group can be replaced with other alkoxy or aryloxy groups to probe the influence of steric and electronic factors on the compound's properties. This can be achieved by O-dealkylation followed by re-alkylation with a different alcohol.

The carbonyl group within this moiety is a key functional handle. It can undergo reduction to the corresponding alcohol, which can be further functionalized. Alternatively, the addition of organometallic reagents, such as Grignard or organolithium reagents, can lead to the formation of tertiary alcohols, introducing new carbon-carbon bonds and potentially new stereocenters.

Combinatorial and Parallel Synthesis Approaches for Analogue Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are invaluable. These approaches allow for the rapid generation of a large number of analogues by systematically varying the substituents on both the isoindoline core and the methoxyethanone moiety.

Solid-phase synthesis can be employed, with the isoindoline scaffold attached to a resin. This allows for the use of excess reagents and simplified purification procedures. A library of diverse building blocks, such as substituted benzoic acids for the isoindoline core and various alcohols for the side chain, can be used to generate a matrix of final compounds.

An example of a parallel synthesis approach is outlined below:

| Building Block A (for Isoindoline Core) | Building Block B (for Methoxyethanone Moiety) | Resulting Analogue |

| 4-Nitro-1,2-bis(bromomethyl)benzene | 2-Ethoxy-acetic acid | 1-(5-Nitroisoindolin-2-yl)-2-ethoxyethanone |

| 4-Methoxy-1,2-bis(bromomethyl)benzene | 2-Phenoxy-acetic acid | 1-(5-Methoxyisoindolin-2-yl)-2-phenoxyethanone |

| 4-Chloro-1,2-bis(bromomethyl)benzene | 2-Isopropoxy-acetic acid | 1-(5-Chloroisoindolin-2-yl)-2-isopropoxyethanone |

This systematic approach facilitates the exploration of structure-activity relationships by providing a diverse set of compounds for screening.

Theoretical Frameworks for Structure-Reactivity and Structure-Selectivity Relationships

Computational chemistry provides powerful tools for understanding and predicting the reactivity and selectivity of this compound and its analogues. Density Functional Theory (DFT) calculations can be used to model the electronic structure, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential of these molecules.

These calculations can rationalize the observed effects of substituents on reactivity. For example, the calculated Mulliken charges on the aromatic carbons can correlate with their susceptibility to electrophilic attack. Transition state theory can be applied to model reaction pathways and predict the activation energies for different derivatization reactions, offering insights into reaction kinetics and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed for libraries of analogues. These models use molecular descriptors (e.g., logP, molar refractivity, topological indices) to build a mathematical relationship between the chemical structure and a specific property or activity. This allows for the in silico screening of virtual compounds and the prioritization of synthetic targets.

Advanced Spectroscopic and Computational Characterization for Research Insights into 1 Isoindolin 2 Yl 2 Methoxyethanone

Elucidation of Electronic Structure via Advanced Spectroscopic Methods (e.g., XPS, UV-Vis)

The electronic structure of a molecule governs its reactivity, optical properties, and interactions. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet-Visible (UV-Vis) Spectroscopy provide critical insights into this electronic framework.

X-ray Photoelectron Spectroscopy (XPS): XPS would be employed to determine the elemental composition and the chemical states of the atoms within 1-(Isoindolin-2-yl)-2-methoxyethanone. By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The resulting binding energy is characteristic of the element and its local chemical environment. For this compound, XPS would provide distinct signals for carbon (C1s), nitrogen (N1s), and oxygen (O1s). High-resolution scans of these peaks would allow for the differentiation of atoms in unique environments, such as the carbonyl oxygen versus the methoxy (B1213986) oxygen, or the amide-like nitrogen of the isoindoline (B1297411) ring versus other potential nitrogen states.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. nih.gov The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show absorption bands characteristic of its chromophoric groups: the isoindoline ring system and the ketone carbonyl group. mu-varna.bg The isoindoline moiety, containing a benzene (B151609) ring, would likely exhibit π → π* transitions. The carbonyl group would show a weaker n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength. The specific wavelengths (λmax) and molar absorptivity (ε) provide a fingerprint of the molecule's electronic transitions.

Below is an illustrative table of expected UV-Vis absorption data for the compound, based on the analysis of its constituent chromophores.

| Chromophore/Transition | Expected λmax (nm) | Transition Type | Solvent |

| Isoindoline (Benzene Ring) | ~260-270 | π → π | Ethanol |

| Ketone Carbonyl | ~280-300 | n → π | Hexane |

| Ketone Carbonyl | ~180-200 | π → π* | Hexane |

Chiroptical Spectroscopy for Stereochemical Assignment and Conformational Analysis

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are powerful tools for investigating the three-dimensional structure of chiral molecules. nih.gov These methods measure the differential absorption of left- and right-circularly polarized light.

This compound, in its ground state, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, a solution of this compound would not exhibit an ECD spectrum. However, chiroptical spectroscopy would become a critical tool under specific circumstances:

Chiral Derivatization: If the molecule were derivatized with a chiral auxiliary or if a stereocenter were introduced into its structure, ECD could be used to determine the absolute configuration of the resulting stereoisomers by comparing experimental spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations.

Binding to Chiral Environments: When interacting with a chiral entity, such as a protein binding site or a chiral stationary phase, the molecule may adopt a specific, twisted conformation that could induce a CD signal. This induced circular dichroism can provide information about the nature of the binding and the conformation of the ligand in the bound state.

Theoretical and Computational Chemistry Approaches to this compound

Computational chemistry provides a theoretical lens to examine molecular properties that can be difficult or impossible to measure experimentally. For this compound, these methods offer predictive power and a deeper mechanistic understanding.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. preprints.orgeurjchem.com For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would be performed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to predicting intermolecular interactions.

Simulate Spectroscopic Data: Predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the structure. Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, aiding in the interpretation of UV-Vis spectra.

An illustrative table of theoretical data obtainable from DFT calculations is presented below.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. dntb.gov.uaresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can:

Explore Conformational Space: The methoxyethanone side chain has several rotatable bonds. MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying low-energy conformers and the barriers to their interconversion.

Simulate Behavior in Solution: By including explicit solvent molecules (e.g., water) in the simulation box, MD can model how the compound interacts with its environment, including the formation of hydrogen bonds and solvation shell structure.

Analyze Flexibility: Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses from MD trajectories can quantify the flexibility of different parts of the molecule, highlighting rigid and mobile regions.

Quantum chemical methods, particularly DFT, are invaluable for predicting the mechanisms of chemical reactions. researchgate.netmdpi.com For this compound, these calculations could be used to:

Predict Reactivity: The reactivity of the compound in various potential reactions, such as nucleophilic attack at the carbonyl carbon or electrophilic substitution on the aromatic ring, can be assessed. By mapping the potential energy surface of a proposed reaction, the most likely pathway can be identified. This provides a theoretical foundation for designing new reactions or predicting potential metabolic transformations.

In silico techniques like molecular docking are used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. nih.govnih.gov This is crucial for drug discovery and for understanding potential biological activity. researchgate.netjetir.org For this compound, the process would involve:

Target Selection: A relevant protein target would be chosen based on the known activities of structurally similar compounds. For instance, various isoindoline derivatives have been investigated as inhibitors of enzymes like kinases or proteases.

Molecular Docking: The 3D structure of the compound, optimized by DFT, would be computationally "docked" into the binding site of the selected protein target. Docking algorithms sample a vast number of possible orientations and conformations of the ligand within the binding site and use a scoring function to estimate the binding affinity (e.g., in kcal/mol).

Binding Mode Analysis: The results would provide a detailed 3D model of the protein-ligand complex, showing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the binding. This mechanistic insight can guide the design of more potent analogs.

Below is a hypothetical data table from a molecular docking study of this compound against a protein kinase.

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase (e.g., EGFR) | -7.8 | Met793 | Hydrogen Bond (with carbonyl O) |

| Leu718 | Hydrophobic | ||

| Val726 | Hydrophobic | ||

| Phe856 | π-π Stacking (with isoindoline ring) |

This predictive analysis provides a powerful, cost-effective method to screen for potential biological activity and generate hypotheses for further experimental validation.

In Vitro Biochemical and Biophysical Research on 1 Isoindolin 2 Yl 2 Methoxyethanone Mechanism Focused

Ligand-Receptor Interaction Studies (Non-clinical, focusing on binding mechanisms)

No specific data is available in the public domain regarding ligand-receptor interaction studies for 1-(Isoindolin-2-yl)-2-methoxyethanone.

Binding Affinity Determination via in vitro Biophysical Assays (e.g., SPR, ITC)

There are no publicly available studies that have determined the binding affinity of this compound to any biological target using in vitro biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Characterization of Allosteric and Orthosteric Binding Sites

No research has been published characterizing the potential allosteric or orthosteric binding sites of this compound on any receptor or protein.

Enzyme Inhibition and Activation Mechanisms

There is no information available in the scientific literature regarding the enzyme inhibition or activation mechanisms of this compound.

Protein-Compound Interaction Dynamics and Conformational Changes

No studies have been published that describe the interaction dynamics between this compound and any protein, nor have any resulting conformational changes been documented.

Target Identification and Validation Strategies in Academic Settings Using this compound

There is no evidence in the public domain of this compound being used in academic research for target identification and validation.

Functional Genomics and Proteomics Approaches

No published research indicates the use of functional genomics or proteomics approaches to identify the biological targets of this compound.

Research Findings on this compound Remain Undisclosed in Publicly Available Literature

A comprehensive review of scientific databases and public research repositories has found no specific data related to the chemical compound this compound. Consequently, information regarding its use in biochemical, biophysical, or cell-based screening, as well as its development into chemical probes, is not available in the public domain.

The requested article sections, focusing on detailed in vitro research, screening in cell-based models, and the development of chemical probes based on this specific molecule, cannot be generated due to the absence of published research findings. The compound is not mentioned in literature detailing phenotypic or genetic screening campaigns. Similarly, there are no reports on its modification or use as a chemical probe to investigate biological pathways.

While the isoindoline (B1297411) scaffold itself is present in various biologically active molecules and approved drugs, the specific chemical entity of this compound has not been the subject of published scientific study. Therefore, creating data tables and detailing research findings as requested is not possible.

Further investigation into this compound would require access to proprietary research or the initiation of new scientific studies. Without such data, a scientifically accurate article adhering to the user's specific outline cannot be produced.

Materials Science and Supramolecular Chemistry Applications of the Isoindolin 2 Yl Moiety Non Biological

Incorporation into Polymeric Structures for Advanced Materials

The isoindoline (B1297411) motif and its oxidized form, isoindolinone, are integral to the development of functional polymers with applications in organic electronics. Isoindigo, a derivative containing two isoindolinone units, has been a subject of interest for creating materials for organic solar cells. These materials can be synthesized to include various substituents, which allows for the fine-tuning of their electronic properties.

For instance, isoindigo-based polymers have been designed as both donor and acceptor components in organic photovoltaic cells. The performance of these solar cells is highly dependent on the nature of the substituents on the isoindoline nitrogen atom and other parts of the molecule. Strategic placement of electron-withdrawing or electron-donating groups can alter the material's energy levels and enhance device efficiency. Furthermore, oligomeric isoindigos have been explored as donor components in organic solar cells, demonstrating the versatility of this structural unit in materials chemistry.

Self-Assembly and Supramolecular Architectures

The planar and rigid nature of the isoindoline core, combined with the potential for introducing various functional groups, makes it a compelling building block for supramolecular chemistry. Bis(hydroxy-isoindolinone)s, for example, are noted for their applications in polymer chemistry and supramolecular assembly. reading.ac.uk The ability of these molecules to form well-defined, non-covalent assemblies is crucial for the bottom-up fabrication of functional nanomaterials.

Hydrogen bonding, π-π stacking, and other intermolecular forces can drive the self-assembly of isoindoline derivatives into ordered structures like fibers, gels, and liquid crystals. These supramolecular architectures have potential applications in areas such as sensing, catalysis, and drug delivery. The precise control over the molecular structure of isoindoline-based compounds allows for the rational design of materials with specific self-assembling properties.

Photophysical Applications (e.g., Fluorescent Probes, Optical Materials)

Derivatives of the isoindolin-2-yl moiety exhibit a rich array of photophysical properties, making them highly valuable for applications in fluorescent probes and optical materials. researchgate.netnih.gov The isoindole skeleton is a key component in many fluorescent dyes. nih.gov

Isoindoline-based fluorogenic probes have been developed for the sensitive and selective detection of enzymatic activity. researchgate.net These probes are often designed with a self-immolative linker, which, upon enzymatic cleavage, releases the fluorescent isoindoline moiety, leading to a detectable signal. Furthermore, isoindoline-based receptors have been designed for the fluorescent chemosensing of ions like fluoride (B91410) and copper. scilit.com

In the field of optical materials, isoindole-1,3-dione compounds are considered promising candidates for nonlinear optical (NLO) applications due to their delocalized π-electron systems. acgpubs.org The study of their optical properties, such as absorbance, transmittance, and refractive index, is crucial for their integration into devices for telecommunications and optical data storage. acgpubs.orgresearchgate.netacgpubs.org Research has detailed the synthesis and characterization of various N-substituted isoindole-1,3-dione derivatives, providing valuable data on their optical parameters. acgpubs.orgresearchgate.net

Below is a data table summarizing the optical properties of several isoindole-1,3-dione compounds, as investigated in dichloromethane (B109758) (CH2Cl2). acgpubs.orgresearchgate.net

| Compound | Absorbance Band Edge (EAbs-be) (eV) | Optical Band Gap (Eg) (eV) |

| 5 | 4.366 | 4.430 |

| 6 | 4.493 | 4.545 |

| 7 | 4.526 | 4.593 |

| 8 | 4.662 | 4.718 |

| 9 | 4.429 | 4.486 |

| 10 | 4.593 | 4.647 |

Table 1: Optical properties of select isoindole-1,3-dione compounds. Data sourced from studies on their synthesis and optical characteristics. acgpubs.orgresearchgate.net

Catalytic Applications as Ligands or Organocatalysts

The isoindoline framework has proven to be a valuable scaffold in the design of both ligands for transition metal catalysis and purely organic catalysts. rsc.org The modular nature of isoindoline-based ligands allows for systematic tuning of their steric and electronic properties. rsc.org

In the realm of organocatalysis, isoindolinone derivatives have been successfully employed in asymmetric reactions. mdpi.com For instance, bifunctional organocatalysts incorporating the isoindolinone structure have been shown to be highly effective in promoting enantioselective Michael additions and Mannich reactions. mdpi.com These catalysts can achieve high yields and excellent stereoselectivity in the synthesis of chiral molecules.

Furthermore, isoindoline-derived ligands have been synthesized for applications in homogeneous catalysis. researchgate.net Chiral tridentate bis(pyridylimino)isoindolide (BPI) ligands, for example, have been used in asymmetric catalysis. researchgate.net The ability to create chiral isoindoline-based ligands is of significant interest for the development of catalysts for enantioselective transformations, which are crucial in the synthesis of pharmaceuticals and fine chemicals.

Green Chemistry and Sustainability in the Context of 1 Isoindolin 2 Yl 2 Methoxyethanone Research

Atom Economy and Reaction Efficiency Considerations for Scalable Synthesis

Atom economy is a foundational concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. acs.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. scranton.edu In practice, many reactions, particularly substitutions and eliminations, generate stoichiometric by-products, leading to lower atom economy and waste. rsc.org

The synthesis of 1-(Isoindolin-2-yl)-2-methoxyethanone, an amide, is typically achieved by the acylation of isoindoline (B1297411) with a derivative of methoxyacetic acid. The choice of acylation strategy has profound implications for the atom economy of the process.

Traditional vs. Catalytic Amidation Routes:

Acid Chloride Route: A common laboratory-scale method involves reacting isoindoline with methoxyacetyl chloride. While often high-yielding, this route suffers from poor atom economy. The reaction generates a stoichiometric amount of hydrochloride salt as a by-product, which must be neutralized, typically with a base like triethylamine, creating further salt waste (triethylammonium chloride).

Coupling Reagent Route: The use of stoichiometric coupling reagents (e.g., carbodiimides like DCC or EDC, or phosphonium (B103445) salts like PyBOP) to directly couple isoindoline with methoxyacetic acid is another prevalent strategy. researchgate.net However, these reagents are themselves complex, high-molecular-weight molecules that are converted into by-products (e.g., ureas, phosphine (B1218219) oxides) during the reaction. This results in significant waste and very low atom economy. researchgate.net

Catalytic Direct Amidation: A much greener approach is the direct dehydration of a mixture of isoindoline and methoxyacetic acid using a catalyst. nih.govorganic-chemistry.org This method, often requiring heat to remove the water by-product, approaches a 100% atom economy, as water is the only theoretical by-product. Boronic acid catalysts, for instance, have shown high activity for direct amidation at ambient temperatures. organic-chemistry.org While challenges like high reaction temperatures and catalyst separation can exist, this strategy is far superior for scalable synthesis. nih.gov

The following interactive table compares the theoretical atom economy for different synthetic routes to this compound.

| Synthetic Route | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |

| Acid Chloride | Isoindoline + Methoxyacetyl Chloride | This compound | HCl | 91.3% |

| DCC Coupling | Isoindoline + Methoxyacetic Acid + DCC | This compound | Dicyclohexylurea (DCU) + Water | 45.1% |

| Catalytic Dehydration | Isoindoline + Methoxyacetic Acid | This compound | H₂O | 91.4% |

For scalable synthesis, maximizing reaction efficiency also involves considering factors like reaction time, temperature, and catalyst loading. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy consumption for direct amidation reactions. nih.gov The development of robust, recyclable catalysts is a key area of research to make these high atom economy routes more industrially applicable.

Solvent Selection and Alternative Reaction Media in Isoindoline Synthesis

Solvents account for the vast majority of non-product mass in pharmaceutical and fine chemical manufacturing, often constituting 80% of the total waste. tandfonline.com Their environmental, health, and safety (EHS) impact is therefore a critical consideration. The synthesis of this compound involves two key stages where solvent choice is paramount: the synthesis of the isoindoline precursor and the final amidation step.

Traditionally, amide bond formations have been conducted in dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or chlorinated solvents such as dichloromethane (B109758) (DCM). rsc.orgresearchgate.net However, these solvents are now recognized as substances of very high concern due to their reproductive toxicity and environmental persistence. whiterose.ac.uk

Greener Alternatives for Amide Synthesis: Research has identified several more benign alternatives that are effective for amide coupling reactions. rsc.orgrsc.org

Ester Solvents: Ethyl acetate (B1210297) (EtOAc) has proven to be an effective replacement for DCM and DMF in many amidation processes. rsc.org

Ether Solvents: Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are increasingly favored. researchgate.netbohrium.com They offer good performance and have better EHS profiles than traditional ethers like THF or 1,4-dioxane. nih.gov

Carbonates: Dimethyl carbonate (DMC) is a non-toxic solvent that can be a suitable alternative in certain coupling reactions. bohrium.com

Water: While challenging due to the poor solubility of many organic reactants, performing amide synthesis in water is a major goal of green chemistry. bohrium.com Micellar catalysis, where reactants are concentrated in nano-sized aggregates, has shown promise for enabling reactions in aqueous media. bohrium.com

Solvent-Free Reactions: Mechanochemical synthesis, using mechanical force (e.g., ball milling) to drive reactions, can eliminate the need for bulk solvents entirely. Similarly, direct catalytic amidation can sometimes be performed under neat (solvent-free) conditions at elevated temperatures. nih.gov

The following table provides a comparison of solvents commonly used in amide synthesis, highlighting their classification according to green chemistry principles.

| Solvent | Classification | Key Issues | Greener Alternatives |

| Dichloromethane (DCM) | Undesirable/Problematic | Carcinogen suspect, high volatility (VOC) | Ethyl Acetate, 2-MeTHF |

| N,N-Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, high boiling point | CPME, N-Butylpyrrolidinone |

| N-Methylpyrrolidone (NMP) | Hazardous | Reproductive toxicity, high boiling point | Dihydrolevoglucosenone, γ-Valerolactone |

| Toluene | Usable | Neurotoxicity, VOC | p-Cymene, Anisole |

| Acetonitrile (MeCN) | Usable | Flammable, toxic by-products from incineration | Propylene Carbonate, Acetone |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended/Preferred | Peroxide formation (manageable) | N/A |

| Cyclopentyl Methyl Ether (CPME) | Recommended/Preferred | Higher cost | N/A |

| Water | Recommended/Preferred | Reactant solubility, high energy for removal | N/A |

For the synthesis of the isoindoline ring itself, green approaches often favor tandem reactions in benign solvents like ethanol (B145695) or even water, avoiding harsher traditional methods. rsc.orgafricanjournalofbiomedicalresearch.com The ideal process for producing this compound would utilize a preferred solvent like 2-MeTHF or CPME for both the synthesis of the heterocyclic core and the final acylation step, or ideally, telescope these steps into a one-pot process to minimize solvent use and waste from intermediate workups.

Waste Minimization and By-product Valorization Strategies

Beyond atom economy and solvent choice, a comprehensive green chemistry approach seeks to minimize waste at every stage of a process and, where possible, find value in any by-products that are unavoidably generated. The E-Factor (Environmental Factor), which measures the total mass of waste generated per kilogram of product, is a key metric in this assessment. rsc.org The pharmaceutical industry traditionally has very high E-Factors, often exceeding 100, largely due to complex, multi-step syntheses and stringent purity requirements. tandfonline.com

Waste Minimization Strategies:

Catalyst Recycling: In catalytic direct amidation routes, the recovery and reuse of the catalyst are essential for minimizing waste and improving process economics. Using heterogeneous (solid-supported) catalysts can simplify separation and recycling. For homogeneous catalysts, techniques like precipitation and extraction can be employed.

Continuous Flow Processing: Shifting from traditional batch manufacturing to continuous flow chemistry offers significant advantages in waste reduction. Flow reactors provide superior heat and mass transfer, allowing for safer operation at higher temperatures and concentrations, thus reducing solvent volumes. They also minimize waste by optimizing reaction conditions in real-time and reducing the volume of off-spec material generated during startup or shutdown. durham.ac.uk

Reaction Mixture Recycling: An innovative strategy for waste reduction involves recycling the entire reaction mixture. In this approach, the desired product is selectively precipitated from the reaction medium, and the remaining mother liquor—containing the solvent, catalyst, and unreacted starting materials—is reused in subsequent batches. rsc.orgrsc.org This drastically reduces the E-Factor by minimizing the disposal of these components. rsc.org

By-product Valorization:

By-product valorization is the process of converting waste streams into higher-value products. For the synthesis of this compound, the opportunities depend heavily on the chosen synthetic route.

Low Atom Economy Routes: In routes using coupling reagents, the primary by-products are spent reagents like dicyclohexylurea (DCU) or triphenylphosphine (B44618) oxide (TPPO). While recycling these back to the active coupling agent is chemically possible, it is often energy-intensive and not economically viable on an industrial scale. Their valorization remains a significant challenge.

High Atom Economy Routes: In the ideal catalytic direct amidation, the only by-product is water, which requires no valorization.

Salt Waste: For the acid chloride route, the hydrochloride salt by-product (e.g., triethylammonium (B8662869) chloride) has very low value. While applications exist for certain salts, it is generally considered a waste stream to be treated. The primary strategy here is avoidance by choosing a more atom-economical route.

The most effective strategy for by-product management in the synthesis of this compound is, therefore, to design a synthesis that avoids their formation in the first place by adhering to the principles of high atom economy and catalytic processing.

Lifecycle Assessment Methodologies for the Compound's Synthesis and Use

Lifecycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to final disposal ("grave"). semanticscholar.org For a chemical intermediate like this compound, a "cradle-to-gate" assessment is typically performed, covering all steps from the extraction of raw materials (e.g., crude oil for solvents and precursors) up to the point where the compound leaves the factory gate. researchgate.net

An LCA provides a more holistic view than single metrics like E-Factor or atom economy by quantifying a range of environmental impacts, including:

Global Warming Potential (GWP): Often expressed as kg CO₂ equivalent, this measures the greenhouse gas emissions of the process.

Acidification Potential (AP): The potential to cause acid rain.

Eutrophication Potential (EP): The potential to cause excessive nutrient enrichment in water bodies.

Resource Depletion: Consumption of non-renewable resources like fossil fuels and minerals.

Water Use: The total volume of water consumed throughout the process chain.

Conducting an LCA for this compound would involve:

Goal and Scope Definition: Defining the purpose of the LCA (e.g., to compare the environmental impact of the acid chloride route vs. the catalytic route) and the system boundaries (cradle-to-gate).

Life Cycle Inventory (LCI): This is the most data-intensive phase, involving the quantification of all material and energy inputs and outputs for every step in the synthesis. This includes the raw materials for isoindoline and methoxyacetic acid, all solvents, catalysts, reagents, energy (electricity, steam), and all resulting emissions to air, water, and solid waste. semanticscholar.org Due to the complexity of chemical supply chains, this often requires using databases like ecoinvent to model the upstream impacts of precursor chemicals. researchgate.net

Life Cycle Impact Assessment (LCIA): The inventory data is translated into potential environmental impacts using characterization models (e.g., IPCC models for GWP). This step identifies the main "hotspots" in the process—whether it's the energy required for a distillation step, the production of a particular solvent, or the synthesis of a starting material.

While a full LCA is complex and resource-intensive, simplified or predictive LCA models are being developed for use in the early stages of process development. acs.org These tools use chemical structures and reaction types to estimate environmental impacts, allowing chemists to make more sustainable choices long before a process is scaled up. acs.org Adopting LCA methodologies is essential for the pharmaceutical and chemical industries to truly quantify the sustainability of their manufacturing processes and drive meaningful environmental improvements. reachemchemicals.comacs.org

Future Directions and Emerging Research Challenges for 1 Isoindolin 2 Yl 2 Methoxyethanone

Unexplored Chemical Space and Novel Synthetic Opportunities

While the core isoindoline (B1297411) structure is well-established, a vast chemical space around it remains unexplored. Future research will likely focus on developing novel synthetic methodologies to access new derivatives with greater efficiency and stereochemical control. One emerging opportunity lies in the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govresearchgate.net For instance, the Ugi four-component reaction (Ugi-4CR) has been successfully used to create libraries of isoindolin-2-yl-acetamides, demonstrating a powerful strategy for exploring chemical diversity. nih.gov

Another frontier is the development of asymmetric synthesis methods to produce enantiomerically pure isoindoline derivatives. wikipedia.org Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific three-dimensional arrangement. wikipedia.org Innovations in catalysis, particularly using transition metals, will be crucial for creating these specific chiral structures and unlocking new therapeutic possibilities.

Future synthetic efforts will also target the creation of isoindoline-based macrocycles and complex fused-ring systems. These larger, more structurally complex molecules could offer novel ways to interact with biological targets that are currently considered "undruggable."

Application of Advanced Characterization Techniques for Complex Biological Systems

Understanding how isoindoline derivatives interact with biological systems is fundamental to developing new drugs and probes. The future in this area involves the application of increasingly sophisticated characterization techniques to study these interactions in complex environments, such as living cells.

Advanced microscopic imaging techniques, like cryo-electron microscopy (cryo-EM) and super-resolution microscopy, will be pivotal. mdpi.com These methods can provide high-resolution structural information about how an isoindoline-based drug binds to its target protein, offering insights that can guide the design of more potent and selective molecules. mdpi.com

Furthermore, "omics" technologies—genomics, proteomics, and metabolomics—will play a larger role. By analyzing the global changes in a cell's genes, proteins, and metabolites after treatment with an isoindoline derivative, researchers can build a comprehensive picture of its mechanism of action and potential off-target effects. This systems-level understanding is critical for predicting both efficacy and potential toxicity.

| Technique | Application for Isoindoline Research | Potential Impact |

| Cryo-Electron Microscopy (Cryo-EM) | Determining the high-resolution structure of an isoindoline ligand bound to its target protein. | Guiding rational drug design for improved potency and selectivity. |

| Super-Resolution Microscopy | Visualizing the subcellular localization of fluorescently-tagged isoindoline derivatives in real-time. | Understanding drug distribution and target engagement within living cells. |

| Proteomics | Identifying the full range of proteins that interact with a specific isoindoline compound. | Uncovering novel mechanisms of action and identifying potential off-target effects. |

| Metabolomics | Profiling changes in cellular metabolites following treatment with an isoindoline derivative. | Assessing the functional consequences of target engagement and overall cellular response. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of isoindoline derivatives. nih.govmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates much faster than traditional methods. africansciencegroup.com

One of the key applications of AI is in de novo drug design, where algorithms generate entirely new molecular structures tailored to bind to a specific biological target. mdpi.com By providing the algorithm with the structural requirements of a target like a protein kinase or a G protein-coupled receptor, researchers can generate novel isoindoline-based scaffolds with a high probability of being active. doaj.orgnih.gov

ML models are also being used to predict the properties of compounds, such as their solubility, toxicity, and metabolic stability (ADME properties), early in the discovery process. mdpi.commit.edu This predictive power allows chemists to focus their synthetic efforts on molecules that have the best chance of becoming successful drugs, saving significant time and resources. mit.edu Active learning, a type of ML, can further optimize this process by intelligently selecting which compounds to synthesize and test next to gain the most informative data. nih.gov

Bridging Disciplinary Gaps in Chemical Biology, Materials Science, and Computational Chemistry

The most significant breakthroughs in isoindoline research will likely occur at the intersection of different scientific disciplines. Fostering collaboration between chemical biologists, materials scientists, and computational chemists is a critical future challenge and opportunity.

For example, isoindoline derivatives have shown potential in the development of organic electronics and nonlinear optical (NLO) materials due to their delocalized π-electron systems. researchgate.netacgpubs.org Collaboration between synthetic chemists and materials scientists could lead to the design of novel isoindoline-based polymers and dyes with tailored electronic and optical properties for applications in sensors and organic light-emitting diodes (OLEDs).

Similarly, the synergy between computational chemistry and chemical biology is essential. Computational models can predict how a novel isoindoline derivative will bind to a target protein, while chemical biologists can then synthesize and test these predictions in the lab. acs.orgacs.org This iterative cycle of prediction and validation accelerates the discovery process and leads to a deeper understanding of the underlying molecular interactions. Bridging these disciplinary gaps will be key to unlocking the full potential of the versatile isoindoline scaffold in both medicine and technology.

Q & A

Q. What are the recommended synthetic routes for 1-(Isoindolin-2-yl)-2-methoxyethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions , such as coupling isoindoline derivatives with methoxyacetyl groups. Key steps include:

- Nucleophilic substitution : Reacting isoindoline with chloroacetyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the ethanone backbone.

- Methoxy group introduction : Use of methylating agents (e.g., methyl iodide) in the presence of a base (K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) .

- Yield optimization : Control temperature (40–60°C) and stoichiometric ratios (1:1.2 for isoindoline:chloroacetyl chloride). Purity is enhanced via column chromatography (silica gel, toluene/ethyl acetate 9:1) .

- Critical parameters : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar).

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for methoxy singlet at δ 3.2–3.4 ppm and isoindolinyl protons (δ 4.0–4.5 ppm for CH₂ groups). Aromatic protons appear at δ 6.8–7.5 ppm .

- ¹³C NMR : Carbonyl resonance at δ 195–200 ppm; methoxy carbon at δ 55–60 ppm.

- Mass spectrometry : Exact mass (calculated m/z 205.0739) confirms molecular formula (C₁₁H₁₃NO₂) .

- IR : Stretch at ~1700 cm⁻¹ for ketone (C=O) and 1100–1250 cm⁻¹ for methoxy (C-O) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (observed in related methoxy-indole derivatives) .

- Thermal stability : Decomposition occurs above 80°C; DSC/TGA analysis recommended for precise thresholds .

- Hydrolysis risk : Protect from moisture (humidity <30%) due to ketone reactivity. Use desiccants like silica gel .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbon with low LUMO energy) .

- Molecular electrostatic potential (MEP) : Highlight regions of negative charge (methoxy oxygen) for nucleophilic attack predictions .

- Reaction pathway simulation : Use Gaussian or ORCA to model transition states for Grignard or hydride additions .

Q. What strategies resolve contradictions in biological activity data for isoindoline derivatives?

- Methodological Answer :

- Dose-response curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects (e.g., cytotoxicity at high doses in anticancer assays) .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., 1-(Indolin-7-yl)ethanone) to isolate the methoxy group’s role in antimicrobial activity .

- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .

Q. How does X-ray crystallography elucidate the solid-state conformation of this compound?

- Methodological Answer :

- Crystal growth : Slow evaporation from ethanol/water (7:3) at 4°C yields diffraction-quality crystals .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer. Refinement with SHELXL .

- Key metrics : Bond angles (C=O: 120–125°), torsion angles (isoindoline ring planarity), and hydrogen-bonding networks (O-H···N interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.